Cas no 130288-32-3 (tert-butyl N-(2-oxothiolan-3-yl)carbamate)

tert-butyl N-(2-oxothiolan-3-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 2-oxo-tetrahydrothiophen-3-ylcarbamate
- tert-butyl N-(2-oxothiolan-3-yl)carbamate
- Z1508687781
- 3-(Boc-amino)dihydrothiophen-2(3H)-one
- tert-Butyl(2-oxotetrahydrothiophen-3-yl)carbamate
- MFCD24465916
- AKOS027255765
- Carbamic acid, N-(tetrahydro-2-oxo-3-thienyl)-, 1,1-dimethylethyl ester
- DB-299084
- EN300-7493732
- DTXSID60564759
- SY125510
- 130288-32-3
- tert-Butyl (2-oxothiolan-3-yl)carbamate
- 3-(Boc-amino)-2-oxothiolane
- CS-0038872
- t-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate
- AS-72800
- tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate
- SCHEMBL5062894
- IXUYHRLEDLSFSX-UHFFFAOYSA-N
- W11165
- TERT-BUTYL N-(2-OXOTHIOLAN-3-YL)CARBAMATE
- [(3R)-Tetrahydro-2-oxo-3-thienyl]carbamic Acid 1,1-Dimethylethyl Ester
- FFA28832
-
- MDL: MFCD24465916
- インチ: InChI=1S/C9H15NO3S/c1-9(2,3)13-8(12)10-6-4-5-14-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)
- InChIKey: IXUYHRLEDLSFSX-UHFFFAOYSA-N
- ほほえんだ: O=C(OC(C)(C)C)NC(CCS1)C1=O
計算された属性
- せいみつぶんしりょう: 217.07726451g/mol
- どういたいしつりょう: 217.07726451g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 80.7Ų
tert-butyl N-(2-oxothiolan-3-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T135965-50mg |
tert-butyl N-(2-oxothiolan-3-yl)carbamate |
130288-32-3 | 50mg |
$ 185.00 | 2022-06-03 | ||
eNovation Chemicals LLC | D758841-1g |
Carbamic acid, N-(tetrahydro-2-oxo-3-thienyl)-, 1,1-dimethylethyl ester |
130288-32-3 | 95% | 1g |
$950 | 2024-06-08 | |
Enamine | EN300-7493732-1.0g |
tert-butyl N-(2-oxothiolan-3-yl)carbamate |
130288-32-3 | 95.0% | 1.0g |
$355.0 | 2025-03-21 | |
TRC | T135965-10mg |
tert-butyl N-(2-oxothiolan-3-yl)carbamate |
130288-32-3 | 10mg |
$ 50.00 | 2022-06-03 | ||
TRC | T135965-100mg |
tert-butyl N-(2-oxothiolan-3-yl)carbamate |
130288-32-3 | 100mg |
$ 295.00 | 2022-06-03 | ||
Chemenu | CM323756-1g |
tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate |
130288-32-3 | 95% | 1g |
$701 | 2021-08-18 | |
Enamine | EN300-7493732-10.0g |
tert-butyl N-(2-oxothiolan-3-yl)carbamate |
130288-32-3 | 95.0% | 10.0g |
$1531.0 | 2025-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109512-100mg |
1,1-Dimethylethyl N-(tetrahydro-2-oxo-3-thienyl)carbamate |
130288-32-3 | 95+% | 100mg |
¥1786.00 | 2024-08-09 | |
1PlusChem | 1P000UOM-250mg |
Carbamic acid, N-(tetrahydro-2-oxo-3-thienyl)-, 1,1-dimethylethyl ester |
130288-32-3 | 95% | 250mg |
$187.00 | 2025-02-18 | |
eNovation Chemicals LLC | D758841-250mg |
Carbamic acid, N-(tetrahydro-2-oxo-3-thienyl)-, 1,1-dimethylethyl ester |
130288-32-3 | 95% | 250mg |
$235 | 2025-02-24 |
tert-butyl N-(2-oxothiolan-3-yl)carbamate 関連文献
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
tert-butyl N-(2-oxothiolan-3-yl)carbamateに関する追加情報
Professional Introduction to tert-butyl N-(2-oxothiolan-3-yl)carbamate (CAS No: 130288-32-3)
Tert-butyl N-(2-oxothiolan-3-yl)carbamate, identified by its Chemical Abstracts Service (CAS) number 130288-32-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The unique structural features of tert-butyl N-(2-oxothiolan-3-yl)carbamate, including its tert-butyl substituent and the thiolane ring system, contribute to its distinctive chemical properties and reactivity, making it a valuable building block in the development of novel therapeutic agents.
The significance of tert-butyl N-(2-oxothiolan-3-yl)carbamate lies in its potential utility as a key intermediate in the synthesis of complex molecules. The presence of the carbamate functional group provides a reactive site for further chemical modifications, enabling the construction of more intricate structures. Additionally, the thiolane moiety introduces a sulfur-containing heterocycle, which is known to exhibit various biological activities. This combination of features makes tert-butyl N-(2-oxothiolan-3-yl)carbamate a promising candidate for further exploration in drug discovery and development.
In recent years, there has been growing interest in the use of carbamates as pharmacophores due to their ability to modulate biological targets effectively. The tert-butyl group enhances lipophilicity, which can improve membrane permeability and bioavailability, while the thiolane ring system offers additional opportunities for molecular optimization. These properties have been leveraged in the design of novel compounds targeting various therapeutic areas, including oncology, neurology, and infectious diseases.
One of the most compelling aspects of tert-butyl N-(2-oxothiolan-3-yl)carbamate is its role in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in many biological processes, and their inhibition has been a major focus in drug development. The carbamate group can serve as a scaffold for designing inhibitors that target specific proteases, while the thiolane ring can be tailored to enhance binding affinity and selectivity. Recent studies have demonstrated the efficacy of carbamate-based inhibitors in preclinical models, highlighting their potential as therapeutic agents.
Another area where tert-butyl N-(2-oxothiolan-3-yl)carbamate has shown promise is in the development of kinase inhibitors. Kinases are another class of enzymes that are frequently targeted in drug discovery due to their involvement in numerous signaling pathways. The structural flexibility of tert-butyl N-(2-oxothiolan-3-yl)carbamate allows for the design of molecules that can interact with kinase active sites effectively. By modifying the thiolane ring and introducing additional functional groups, researchers have been able to develop kinase inhibitors with improved potency and selectivity.
The synthesis of tert-butyl N-(2-oxothiolan-3-yl)carbamate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include the reaction of tert-butanol with 2-thioxirane carboxylic acid derivatives, followed by carbamate formation. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making tert-butyl N-(2-oxothiolan-3-yl)carbamate more accessible for industrial applications.
In conclusion, tert-butyl N-(2-oxothiolan-3-y l)carbamate (CAS No: 130288-32-3) is a versatile and valuable compound with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent candidate for synthesizing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of next-generation drugs.
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